3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Beschreibung
Historical Context of Imidazo[2,1-f]purine Derivatives Research
The exploration of imidazo[2,1-f]purine derivatives originated in the late 20th century as researchers sought to modify purine scaffolds to enhance receptor selectivity and metabolic stability. Early work focused on simplifying the xanthine core (e.g., theophylline, caffeine) by introducing fused imidazole rings, which improved binding affinity to adenosine receptors (ARs). The imidazo[2,1-f]purine system, in particular, gained attention for its ability to mimic the planar structure of endogenous adenosine while offering synthetic versatility for side-chain modifications.
A pivotal advancement occurred in the early 2000s with the synthesis of tricyclic imidazo[2,1-i]purinones, which demonstrated nanomolar affinity for A$${2A}$$ and A$${3}$$ AR subtypes. These studies revealed that substituents at the 2-, 4-, and 8-positions critically influenced receptor selectivity. For example, 2-phenyl-substituted derivatives exhibited >200-fold increases in A$$_{3}$$ AR affinity compared to unsubstituted analogs. Concurrently, the incorporation of cinnamyl groups—a α,β-unsaturated carbonyl moiety—emerged as a strategy to enhance interactions with hydrophobic enzyme pockets, as evidenced in Factor Xa (FXa) inhibitor design.
Significance in Medicinal Chemistry
The structural features of 3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione position it as a multifunctional candidate for targeting purinergic signaling and coagulation pathways. The cinnamyl group, a hallmark of this compound, has been extensively studied in anticoagulant research. For instance, cinnamyl-containing derivatives such as (N-{4-[1-(acetimidoyl)piperidin-4-yloxy]-3-chlorophenyl}-N-[(E)-3-(3-amidinophenyl)-2-propenyl]sulfamoyl)acetic acid dihydrochloride demonstrated potent FXa inhibition (IC$$_{50}$$ < 10 nM). This suggests that the cinnamyl moiety in the subject compound may similarly enhance binding to serine proteases through π-π stacking and hydrophobic interactions.
Additionally, the 1,6,7-trimethyl configuration on the imidazo[2,1-f]purine core mirrors modifications seen in adenosine receptor antagonists. For example, 1,4-dimethyl-8-ethyl-2-styryl-imidazo[2,1-i]purinone (S-25) showed high selectivity for A$${2A}$$ ARs (K$$i$$ = 424 nM), underscoring the role of alkyl substituents in modulating receptor specificity. The methyl groups at positions 1, 6, and 7 likely reduce metabolic degradation by sterically shielding labile sites, a hypothesis supported by the improved pharmacokinetics of methylated xanthine analogs.
Relationship to Other Purine-Based Compounds
Structurally, this compound belongs to a broader family of purine derivatives that includes xanthines, pyrazolo[3,4-d]pyrimidines, and thiazolo-purine hybrids. Unlike classical xanthines such as theobromine or caffeine, which exhibit limited receptor selectivity, the imidazo[2,1-f]purine scaffold enables precise modulation of AR subtypes. For instance, replacing the imidazole ring in allopurinol (a xanthine oxidase inhibitor) with a thiazolo[3,2-alpha]purine system increased inhibitory potency by 500-fold, highlighting the importance of heterocyclic fusion.
The cinnamyl side chain further differentiates this compound from other purine analogs. In FXa inhibitors, cinnamyl groups facilitate interactions with the S1 and S4 pockets of the enzyme, as demonstrated by compound 45b (IC$$_{50}$$ < 10 nM). This contrasts with simpler alkyl or aryl substituents, which often exhibit reduced binding affinity due to inadequate hydrophobic surface area. Moreover, the α,β-unsaturated ketone in the cinnamyl group may engage in covalent bonding with nucleophilic residues, though this hypothesis requires experimental validation.
Research Evolution and Current Scientific Interest
Recent investigations have focused on optimizing imidazo[2,1-f]purine derivatives for dual-target therapies, particularly in cardiovascular and inflammatory diseases. The compound’s potential as an FXa inhibitor aligns with efforts to develop oral anticoagulants that bypass the limitations of warfarin, such as food interactions and narrow therapeutic indices. Concurrently, its structural similarity to A$${3}$$ AR antagonists like (R)-4-methyl-8-ethyl-2-phenyl-imidazo[2,1-i]purin-5-one (K$$i$$ = 2.3 nM) suggests applicability in oncology, where A$$_{3}$$ AR modulation can inhibit tumor proliferation.
Advances in synthetic methodologies have also propelled interest in this compound. Modern routes employ regioselective alkylation and cyclization strategies, as exemplified by the synthesis of 3-cinnamyl-8-(2-furylmethyl)-1,6,7-trimethyl derivatives via thionation and amino alcohol cyclization. These methods enable precise control over stereochemistry and substituent placement, critical for structure-activity relationship (SAR) studies.
Ongoing research aims to elucidate the compound’s interactions with non-purine targets. Preliminary data from xanthine oxidase inhibition assays suggest that imidazo[2,1-f]purine derivatives may inhibit molybdenum-containing enzymes via coordination similar to allopurinol. However, the steric bulk of the cinnamyl group could hinder this mechanism, necessitating further crystallographic analysis.
Eigenschaften
IUPAC Name |
4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6H-purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-12-13(2)24-15-16(21-18(24)20-12)22(3)19(26)23(17(15)25)11-7-10-14-8-5-4-6-9-14/h4-10H,11H2,1-3H3,(H,20,21)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVFAWNLWPBBIZ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C3=C(N=C2N1)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is:
Starting Materials: The synthesis begins with the preparation of the imidazo[2,1-f]purine core. This can be achieved through cyclization reactions involving appropriate precursors such as substituted purines and imidazoles.
Cinnamyl Group Introduction: The cinnamyl group can be introduced via a Friedel-Crafts alkylation reaction, where cinnamyl chloride reacts with the imidazo[2,1-f]purine core in the presence of a Lewis acid catalyst like aluminum chloride.
Methylation: The methyl groups are introduced through alkylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle bulk quantities.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methyl or cinnamyl positions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds in the imidazo-purine class exhibit significant anticancer properties. Specifically, 3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has shown promise in inhibiting the proliferation of cancer cell lines. Research conducted on various human cancer cell lines demonstrated that this compound induces apoptosis and inhibits cell cycle progression through modulation of key signaling pathways such as PI3K/Akt and MAPK .
-
Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This action is believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .
- Antiviral Activity
Agricultural Applications
- Herbicidal Properties
- Plant Growth Regulation
Biochemical Research Applications
- Enzyme Inhibition Studies
- Molecular Probes
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of 3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Position 3 Modifications
- A related compound, 3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, showed TGF-β inhibitory activity, suggesting position 3 substituents are critical for modulating cytokine pathways .
- 3-Butyl group (CB11): CB11 (3-butyl-8-(2-aminophenyl)-1,6,7-trimethyl derivative) acts as a PPARγ agonist, inducing apoptosis in NSCLC cells via ROS production and mitochondrial dysfunction. The shorter alkyl chain here may favor PPARγ binding over serotonin receptor interactions .
Position 8 Modifications
- 8-Arylpiperazinylalkyl groups : Compounds like AZ-853 and AZ-861 (8-(4-(4-arylpiperazinyl)butyl) derivatives) exhibit potent 5-HT1A receptor partial agonism, with antidepressant-like effects in mice. The extended alkyl chain at position 8 enhances brain penetration and receptor affinity, unlike the cinnamyl group at position 3 .

- 8-(3-Chlorophenyl)aminoethyl group: describes a derivative with a chloroaryl group at position 8, which may target adrenergic or dopaminergic pathways, though specific activity data are unavailable.
Methylation Patterns and Pharmacokinetic Properties
- However, excessive methylation could reduce metabolic stability, as seen in compounds requiring demethylation for activation .
- 1,3-Dimethylation : Derivatives like AZ-853 (1,3-dimethyl) show moderate metabolic stability in human liver microsomes, whereas 1,3,7-trimethyl analogs (e.g., compound 3i in ) display improved anxiolytic efficacy due to balanced lipophilicity and stability .
Functional Group Impact on Activity
Research Findings and Implications
- Anticancer Potential: The cinnamyl group’s conjugated system may mimic natural ligands (e.g., tyrosine kinase inhibitors), though direct evidence is lacking. CB11’s PPARγ activity highlights the scaffold’s versatility in oncology .
- Neurological Applications : Position 8 piperazinyl derivatives dominate serotonin receptor modulation, while position 3 substitutions (e.g., cinnamyl) remain underexplored for CNS targets. The target compound’s methylation pattern could mitigate sedation and metabolic side effects observed in AZ-853 .
- Enzyme Inhibition: Unlike pyrimidino[2,1-f]purine hybrids (), imidazo-based derivatives show weaker PDE4B/PDE10A inhibition, suggesting scaffold-specific selectivity .
Biologische Aktivität
3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on available research.
Chemical Structure and Properties
The compound belongs to the class of imidazo[2,1-f]purines, which are known for their diverse biological activities. The specific structure of 3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione contributes to its interaction with various biological targets.
Molecular Formula
- Chemical Formula: C15H16N4O2
- Molecular Weight: 284.31 g/mol
Structural Features
- The imidazo[2,1-f]purine core is substituted at the 3-position with a cinnamyl group and at the 6 and 7 positions with methyl groups.
Antidepressant and Anxiolytic Effects
Research has indicated that derivatives of imidazo[2,1-f]purine compounds exhibit potential antidepressant and anxiolytic effects. A study synthesized various derivatives and evaluated their affinity for serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. Notably:
- Serotonin Receptor Affinity: The synthesized compounds showed significant binding affinity to serotonin receptors.
- PDE Inhibition: Some derivatives demonstrated weak inhibitory activity against PDE4B and PDE10A.
The compound 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibited promising results in forced swim tests (FST) in mice, indicating its potential as an antidepressant agent .
Other Pharmacological Activities
Other potential activities include:
- Antimicrobial Effects: Some purine derivatives have been studied for their antimicrobial properties against various pathogens.
- Anti-inflammatory Effects: Certain derivatives have shown anti-inflammatory activity in vitro.
The biological activity of 3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione likely involves multiple mechanisms:
Receptor Interactions
The compound's ability to bind serotonin receptors suggests a role in modulating neurotransmitter systems associated with mood regulation.
Enzyme Inhibition
Inhibition of phosphodiesterases could lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various signaling pathways involved in mood stabilization and cellular proliferation.
Data Summary
The following table summarizes key findings from studies related to the biological activity of imidazo[2,1-f]purines:
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

